molecular formula C21H15F2N3O2S2 B2980323 N-(3,5-difluorophenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1794989-70-0

N-(3,5-difluorophenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2980323
CAS RN: 1794989-70-0
M. Wt: 443.49
InChI Key: WGWCGUZDFFWEHB-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H15F2N3O2S2 and its molecular weight is 443.49. The purity is usually 95%.
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Scientific Research Applications

Dual Enzyme Inhibition

Compounds structurally related to N-(3,5-difluorophenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide have been investigated for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making them targets for cancer therapy. Research has highlighted compounds that exhibit potent inhibitory activities against both human TS and DHFR, suggesting their potential application in the treatment of cancer (Gangjee et al., 2008).

Antitumor Activity

Studies have also focused on the design, synthesis, and evaluation of compounds for their antitumor properties. Certain derivatives have demonstrated significant antitumor activity in vitro and in vivo against various tumor cell lines, underscoring their potential as novel antitumor agents. The optimization of these compounds, including variations in their chemical structure, aims to enhance their potency and selectivity towards tumor cells (Gangjee et al., 2009).

Molecular Probes for Imaging

Another research application involves the development of molecular probes for imaging techniques such as positron emission tomography (PET). Certain derivatives within this chemical class have been labeled with isotopes, enabling their use in studying disease processes and drug interactions in living organisms. These probes can provide valuable insights into the biological pathways affected by diseases and the therapeutic potential of new drugs (Dollé et al., 2008).

Synthesis and Structural Analysis

Research has also been conducted on the synthesis and structural characterization of related compounds, focusing on understanding the relationship between their chemical structure and biological activity. These studies involve the development of new synthetic methodologies and the detailed analysis of crystal structures, providing insights into how modifications to the chemical structure can influence the compound's biological effects (Subasri et al., 2016).

properties

IUPAC Name

N-(3,5-difluorophenyl)-2-[3-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3O2S2/c1-12-3-2-4-16(7-12)26-20(28)19-17(5-6-29-19)25-21(26)30-11-18(27)24-15-9-13(22)8-14(23)10-15/h2-10H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWCGUZDFFWEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.